N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: Due to its structural similarity to other bioactive pyrazole derivatives, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can lead to downstream effects on cellular pathways and processes, contributing to its biological activity .
Comparison with Similar Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide can be compared with other pyrazole derivatives, such as:
N,N-bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine: This compound has similar structural features but differs in its functional groups, leading to different reactivity and applications.
5-{N,N-bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}pentanol: This derivative has additional functional groups that enhance its solubility and biological activity
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-11-9-12(2)17(16-11)8-7-15-21(18,19)14-6-4-5-13(10-14)20-3/h4-6,9-10,15H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKIEDQXVQZDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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